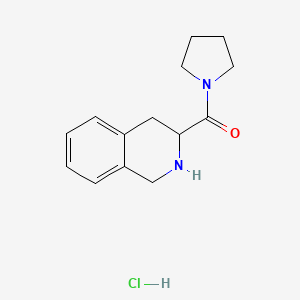

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” is a solid with the empirical formula C11H14BNO3 . Another related compound, “3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride”, has a molecular weight of 234.73 .

Synthesis Analysis

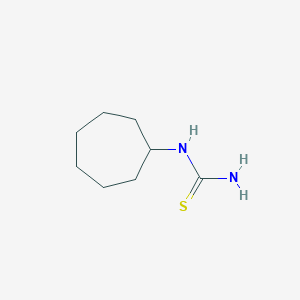

Pyrrolidine synthesis is a well-studied field. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method allowed the synthesis of a variety of five-, six-, and seven-membered cyclic amines .

Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a known reaction . This reaction can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The related compound “3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis Improvements

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis, has seen advancements in its synthesis. Notable improvements include using a P2O5/POCl3 mix as a dehydrating agent and methodological refinements for higher yield efficiency (Feng Ta, 2013).

Redox-Annulations

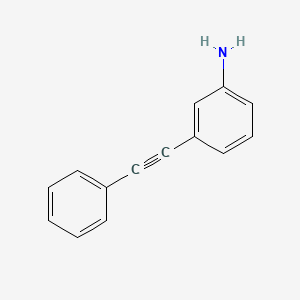

The compound has been involved in redox-annulations with α,β-unsaturated carbonyl compounds. Such reactions have been instrumental in generating conjugated azomethine ylides, leading to ring-fused pyrrolines, which can be further oxidized or reduced (Kang et al., 2015).

Lewis Acid Catalyzed Reactions

Lewis acid catalyzed reactions with arylvinylidenecyclopropanes have been significant in preparing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. The efficiency of these reactions depends on the electronic nature of the reactants (Lu & Shi, 2007).

Ugi Reaction Variant

The Ugi reaction, involving redox-neutral α-amidation with concurrent N-alkylation, has been demonstrated with this compound. This reaction, promoted by acetic acid, represents a novel variant of the Ugi reaction (Zhu & Seidel, 2016).

Binding Affinity Studies

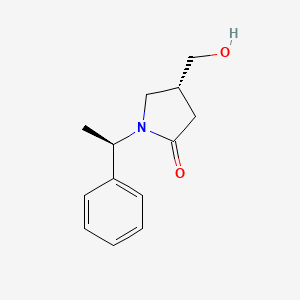

Research involving the synthesis of diastereomeric forms of this compound has been conducted to understand its κ binding affinity, providing insights into its pharmacophoric properties (Pinna et al., 1995).

Pyridone Analogues Development

Development of pyridone analogues of tetrahydroisoquinolines, through condensation with mimosine and mimosinamine, represents another significant application. This process has contributed to the field of heterocyclic chemistry (Richards & Hofmann, 1978).

Dehydrogenation Studies

Studies on the dehydrogenation of pyrrolidin-2-yl groups in this compound have revealed interesting aspects regarding the loss of the substituent in certain isoquinoline derivatives (Mahboobi et al., 1994).

Selective κ Opioid Receptor Agonists

The compound has been part of research in synthesizing novel selective κ opioid receptor agonists. This includes the creation of derivatives and their evaluation for binding affinity, contributing to the field of medicinal chemistry (Gan et al., 2015).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13;/h1-2,5-6,13,15H,3-4,7-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFHGQJHWKKYHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135709-67-0 |

Source

|

| Record name | Methanone, 1-pyrrolidinyl(1,2,3,4-tetrahydro-3-isoquinolinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135709-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)